1,13-Tetradecadiene (CAS: 21964-49-8) is a linear, 14-carbon α,ω-diene characterized by terminal unsaturation at both ends of a long hydrophobic aliphatic chain. In industrial and advanced laboratory settings, it functions primarily as an effective cross-linking agent, an acyclic diene metathesis (ADMET) monomer, and a versatile building block for macrocyclic and long-chain aliphatic synthesis. Its extended carbon backbone imparts specific thermal properties—such as modulated melting temperatures and crystallinity—to resulting polymer matrices compared to shorter-chain dienes. For procurement, 1,13-tetradecadiene is valued because it is commercially available at scale, serving as an accessible C14 benchmark for applications ranging from the passivation of reactive metal nanoparticles to the synthesis of complex pyridine alkaloids, where it bypasses the multi-step synthesis required for non-commercial odd-chain analogs [1].
Substituting 1,13-tetradecadiene with shorter α,ω-dienes (e.g., 1,5-hexadiene or 1,9-decadiene) or internal dienes fundamentally alters the processability and performance of the end product. In polymerization workflows, shorter dienes often lead to premature cross-linking, intractable gelation, and reduced solubility in organic solvents, whereas the C14 chain of 1,13-tetradecadiene maintains polymer solubility while spacing out reactive sites [1]. Furthermore, in nanoparticle passivation, substituting this long-chain diene with standard polar cross-linkers like methyl methacrylate (MMA) significantly reduces the hydrophobicity of the capping matrix, leading to rapid oxidation of the active metal core upon air exposure[2]. Finally, internal dienes cannot be substituted in ADMET applications, as terminal unsaturation is strictly required to drive the step-growth equilibrium forward via ethylene evolution.
In the synthesis of long-chain pyridine alkaloids such as theonelladins and xestamines, the exact natural chain length often requires odd-carbon terminal dienes (e.g., 1,12-tridecadiene), which are not commercially available and require multi-step synthesis from alkenols. 1,13-Tetradecadiene serves as a readily accessible, commercially available C14 structural analog. Palladium-catalyzed coupling of 3-iodopyridine with 1,13-tetradecadiene and N,O-dimethylhydroxylamine successfully yields xestamine D precursors in a single step, bypassing the 2-step Grignard/iodination synthesis required for the C13 counterpart[1].
| Evidence Dimension | Synthetic steps and commercial availability |
| Target Compound Data | 1,13-Tetradecadiene: Commercially available; requires 1 step for Pd-coupling (45% overall yield). |
| Comparator Or Baseline | 1,12-Tridecadiene: Not commercially available; requires 2 additional precursor synthesis steps. |
| Quantified Difference | Eliminates 2 synthetic steps and significant lead time for precursor generation. |
| Conditions | Palladium-catalyzed multi-component coupling with 3-iodopyridine and nitrogen nucleophiles. |
Procurement of 1,13-tetradecadiene significantly reduces synthetic overhead and lead times for laboratories modeling long-chain alkaloid libraries.
When stabilizing highly reactive aluminum nanoparticles (Al NPs) against oxidation, the choice of cross-linker dictates the moisture-barrier properties of the capping polymer. Utilizing 1,13-tetradecadiene as a long-chain diene cross-linker with epoxide monomers generates an extremely hydrophobic polymer matrix. Compared to more polar or shorter-chain cross-linkers like methyl methacrylate (MMA), the incorporation of 1,13-tetradecadiene extends the air stability of active Al NPs to over 80 days (and up to 6 months in optimized formulations) with minimal degradation of the active Al(0) core [1].
| Evidence Dimension | Air stability and shelf-life of active metal core |
| Target Compound Data | 1,13-Tetradecadiene cross-linked matrix: ~80 days to 6 months air stability. |
| Comparator Or Baseline | MMA-cross-linked or non-cross-linked matrices: Rapid oxidation and degradation upon air exposure. |
| Quantified Difference | Extends active metal shelf-life from days to multiple months. |
| Conditions | Copolymerization with 1,2-epoxy-9-decene on nascent Al NP surfaces in ambient air. |
For energetic materials and conductive inks, selecting this specific long-chain diene ensures critical shelf-life extension and handling safety in ambient air.
In the synthesis of functionalized polyolefins via transition-metal copolymerization, the chain length of the α,ω-diene directly controls the solubility of the resulting polymer. Copolymerization of 1-tetradecene with 1,13-tetradecadiene yields ultrahigh molecular weight polymers with pendant terminal olefins. Unlike shorter dienes (e.g., 1,5-hexadiene) which often lead to premature cross-linking and insolubility under similar catalytic conditions, the extended C14 chain of 1,13-tetradecadiene maintains high solubility in standard organic solvents (toluene, THF) while providing reactive sites for subsequent functionalization[1].
| Evidence Dimension | Polymer solubility and cross-linking behavior |
| Target Compound Data | 1,13-Tetradecadiene: Yields highly soluble polymers without premature cross-linking. |
| Comparator Or Baseline | 1,5-Hexadiene: Prone to partial cross-linking and insolubility. |
| Quantified Difference | Maintains complete solubility in THF/toluene while enabling uniform terminal olefin incorporation. |
| Conditions | Cp*TiMe2(O-2,6-iPr2C6H3)–borate catalyzed copolymerization. |
Buyers developing post-polymerization functionalization workflows must specify 1,13-tetradecadiene to prevent intractable gelation during the initial polymerization phase.
Where this compound is the right choice: As a commercially available C14 structural analog in the palladium-catalyzed synthesis of xestamine and theonelladin libraries, avoiding the multi-step synthesis required for odd-chain dienes[1].
Where this compound is the right choice: As a hydrophobic cross-linking agent in the polymer capping of aluminum nanoparticles for conductive inks and energetic materials, ensuring multi-month air stability compared to polar cross-linkers [2].
Where this compound is the right choice: As a comonomer in transition-metal catalyzed polymerizations to introduce pendant terminal olefins without causing premature gelation or loss of solubility, which is common with shorter dienes [3].
Irritant